
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide
Descripción general
Descripción
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pivalamide group attached to a pyridine ring, which is further substituted with dimethoxymethyl, fluoro, and iodo groups. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Introduction of Substituents: The dimethoxymethyl, fluoro, and iodo groups are introduced onto the pyridine ring through selective halogenation and methylation reactions.
Attachment of the Pivalamide Group: The final step involves the attachment of the pivalamide group to the pyridine ring, typically through an amide bond formation reaction using pivaloyl chloride and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the dimethoxymethyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while Suzuki-Miyaura coupling with a phenylboronic acid would produce a biaryl compound.
Aplicaciones Científicas De Investigación
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Biological Studies: The compound can be used to study the effects of specific substituents on biological activity.
Material Science: It can be employed in the development of novel materials with unique properties.
Chemical Biology: The compound can be used as a probe to investigate biological pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and iodo groups can enhance binding affinity and specificity through halogen bonding and hydrophobic interactions. The pivalamide group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparación Con Compuestos Similares
N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide can be compared with other pyridine derivatives, such as:
N-(4-Methoxymethyl-5-fluoro-3-iodopyridin-2-yl)pivalamide: Similar structure but with a methoxymethyl group instead of dimethoxymethyl.
N-(4-(Dimethoxymethyl)-3-iodopyridin-2-yl)pivalamide: Lacks the fluoro substituent.
N-(4-(Dimethoxymethyl)-5-chloro-3-iodopyridin-2-yl)pivalamide: Contains a chloro group instead of fluoro.
The uniqueness of this compound lies in the specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
N-[4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FIN2O3/c1-13(2,3)12(18)17-10-9(15)8(7(14)6-16-10)11(19-4)20-5/h6,11H,1-5H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMRMGXPWMGKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C(OC)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FIN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



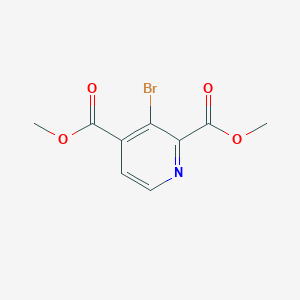
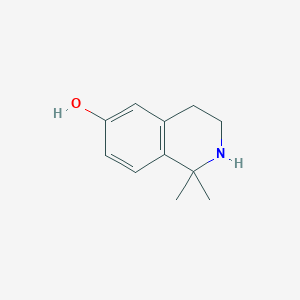
![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)
![6-methyl-4a,7a-dihydrothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1392843.png)
![N-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1392844.png)

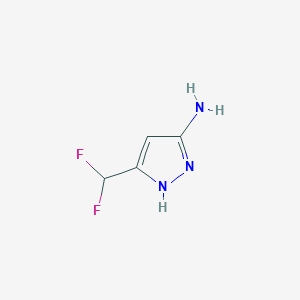

![5-Iodo-7-(triisopropylsilyl)-7H-pyrrolo-[2,3-d]pyrimidine](/img/structure/B1392854.png)
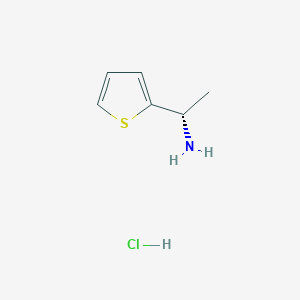

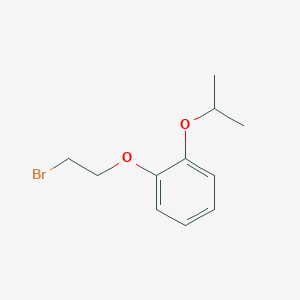
![3-[(3,6-Dioxocyclohexa-1,4-dien-1-yl)(phenyl)amino]propanenitrile](/img/structure/B1392862.png)
